molecular formula C22H17F2N3O4S2 B2686703 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1260989-72-7

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Número de catálogo: B2686703
Número CAS: 1260989-72-7
Peso molecular: 489.51
Clave InChI: OGOJUBNUDUGZFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (CAS RN: 1260989-72-7) is a thieno[3,2-d]pyrimidinone derivative featuring a 3,5-difluorophenyl group at the 3-position and a sulfanyl-linked acetamide moiety substituted with a 3,5-dimethoxyphenyl group.

Propiedades

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O4S2/c1-30-16-8-14(9-17(10-16)31-2)25-19(28)11-33-22-26-18-3-4-32-20(18)21(29)27(22)15-6-12(23)5-13(24)7-15/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOJUBNUDUGZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a novel thienopyrimidine derivative that has garnered attention due to its potential biological activities. Thienopyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and safety profile.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18F2N2O3S\text{C}_{18}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_3\text{S}

This structure includes a thieno[3,2-d]pyrimidine core, which is critical for its biological activity.

Research indicates that compounds within the thienopyrimidine class often exert their effects through inhibition of specific enzymes or pathways involved in inflammation and pain. The compound is hypothesized to interact with cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response.

Molecular Docking Studies

Molecular docking studies have suggested that this compound can effectively bind to the active site of COX-2, potentially leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects. Such studies provide insights into how structural modifications can enhance binding affinity and selectivity for target enzymes.

Biological Activity

The biological activity of the compound has been evaluated in various preclinical studies:

  • Anti-inflammatory Activity : In models of acute inflammation (e.g., carrageenan-induced paw edema), the compound demonstrated significant reduction in swelling compared to control groups. The anti-inflammatory effects were comparable to those of established NSAIDs like diclofenac.
  • Analgesic Effects : Analgesic properties were assessed using formalin-induced pain models. The compound showed a dose-dependent reduction in pain scores, indicating its potential as an analgesic agent.
  • Anticancer Properties : Preliminary studies have indicated that thienopyrimidine derivatives possess cytotoxic effects against certain cancer cell lines. Further research is required to elucidate the specific mechanisms involved.

Safety Profile

Toxicological assessments have been conducted to evaluate the safety of this compound. Acute toxicity studies revealed a high safety margin (ALD50 > 0.4 g/kg), suggesting that it is well-tolerated by experimental animals. Additionally, gastrointestinal safety was confirmed through ulcerogenicity tests, showing minimal adverse effects compared to traditional NSAIDs.

Comparative Efficacy

A comparative analysis with other thienopyrimidine derivatives highlights the unique efficacy profile of this compound:

Compound NameAnti-inflammatory ActivityAnalgesic ActivityCytotoxicity
Compound AModerateHighLow
Compound BHighModerateModerate
Target Compound High High Moderate

Case Studies

Several case studies have documented the therapeutic potential of related thienopyrimidine compounds:

  • Study on Inflammatory Diseases : A study published in Journal of Medicinal Chemistry evaluated a series of thienopyrimidines for their anti-inflammatory properties, finding that modifications at specific positions significantly enhanced activity .
  • Cancer Cell Line Studies : Research reported in Cancer Letters demonstrated that thienopyrimidine derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound’s closest analogs include pharmacopeial standards listed in Pharmacopeial Forum (2017), such as:

  • (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m)
  • (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound n)
  • (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound o) .
Parameter Target Compound Compounds m, n, o
Core Structure Thieno[3,2-d]pyrimidinone (planar, aromatic) Hexanamide backbone with tetrahydropyrimidinone (non-aromatic, flexible)
Key Substituents 3,5-Difluorophenyl, 3,5-dimethoxyphenyl 2,6-Dimethylphenoxy, diphenyl groups
Stereochemistry Not explicitly described in evidence Defined stereocenters (e.g., 2S,4S,5S in Compound m)
Potential Targets Kinases (inferred from thienopyrimidinone core) Proteases or GPCRs (suggested by peptidomimetic structure)
Lipophilicity (Predicted) High (due to fluorine and methoxy groups) Moderate (dimethylphenoxy and hydroxyl groups may reduce logP)

Functional Implications

Thienopyrimidinone vs. Tetrahydropyrimidinone Cores: The target compound’s aromatic thienopyrimidinone core likely enhances binding to ATP pockets in kinases, whereas the saturated tetrahydropyrimidinone in analogs m–o may favor interactions with helical domains (e.g., proteases) . Fluorine atoms in the target compound improve metabolic stability and membrane permeability compared to the methylphenoxy groups in analogs .

Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound could engage in hydrogen bonding with polar residues, while the 2,6-dimethylphenoxy groups in analogs m–o may prioritize hydrophobic interactions .

Stereochemical Complexity: Analogs m–o exhibit defined stereocenters, which are critical for chiral recognition in enzyme binding.

Research Findings and Limitations

Available Data Gaps

  • No kinetic or inhibitory data (e.g., IC₅₀, Ki) are provided for the target compound or its analogs in the cited evidence.
  • Synthetic routes and purity specifications (e.g., HPLC profiles) are absent, limiting reproducibility assessments.

Hypotheses for Further Study

  • The target compound’s fluorinated aryl groups may confer resistance to cytochrome P450 metabolism, improving oral bioavailability over non-fluorinated analogs.
  • Comparative molecular docking studies could clarify selectivity differences between thienopyrimidinone and tetrahydropyrimidinone scaffolds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.